REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[CH2:6](Cl)Cl.BrC1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16]=[CH:15][CH:14]=[C:13]2[C:20]1[C:24]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=2)=[N:23][N:22]2[CH2:31][CH2:32][CH2:33][C:21]=12.[C]=O>CO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:6][O:3][C:1]([C:2]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16]=[CH:15][CH:14]=[C:13]2[C:20]1[C:24]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=2)=[N:23][N:22]2[CH2:31][CH2:32][CH2:33][C:21]=12)=[O:4] |f:0.1,6.7.8.9,^3:33|
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Name
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|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
|
42 mg
|
Type
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reactant
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC=CC=C1)CCC2
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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CO
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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[C]=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The product is partitioned between ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer is dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on SiO2 (dichloromethane to 2% methanol/dichloromethane)
|
Type
|
CUSTOM
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Details
|
to yield a solid, 918 mg (97%)
|
Name
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|
Type
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|
Smiles
|
COC(=O)C=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC=CC=C1)CCC2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |